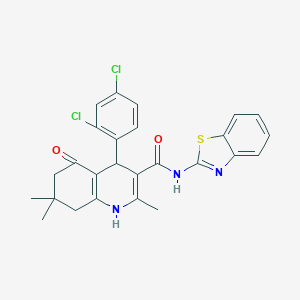![molecular formula C27H31N3O3S B304258 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, also known as compound X, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is complex and involves the interaction of the this compound with various cellular targets. Compound X has been shown to inhibit the activity of certain enzymes and proteins that are involved in cellular signaling pathways. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The exact mechanism of action of this compound X is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
Compound X has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-bacterial activity. In cancer cells, this compound X induces cell death by inhibiting the activity of certain enzymes and proteins that are involved in cell survival pathways. In inflammatory cells, this compound X reduces the production of inflammatory cytokines, leading to a decrease in inflammation. In bacterial cells, this compound X disrupts the bacterial cell wall, leading to bacterial death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for use in lab experiments, including its high purity and potency. The 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is also stable and can be stored for extended periods without degradation. However, the limitations of this compound X include its high cost and limited availability. The synthesis method of this compound X is complex and requires specialized equipment and expertise, making it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research and development of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X. One potential direction is the optimization of the synthesis method to improve yield and reduce cost. Another direction is the development of new derivatives of this compound X that exhibit improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound X and its potential applications in various fields, including drug discovery and biological research.
Conclusion
In conclusion, this compound X is a novel chemical this compound that has potential applications in various fields, including drug discovery, medicinal chemistry, and biological research. The synthesis method of this compound X has been optimized for high yield and purity, making it suitable for various scientific applications. The mechanism of action of this compound X is complex and involves the interaction of the this compound with various cellular targets. Compound X has several advantages for use in lab experiments, but its high cost and limited availability are limitations. There are several future directions for the research and development of this compound X, including the optimization of the synthesis method and the development of new derivatives with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X involves a multi-step process that includes the reaction of various reagents and solvents. The first step involves the reaction of 4-(pentyloxy)benzaldehyde with 2,5-dioxopyrrolidine in the presence of a catalyst to form an intermediate product. The intermediate product is then reacted with thiol and further cyclized to form this compound X. The synthesis method of this compound X has been optimized for high yield and purity, making it suitable for various scientific applications.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields, including drug discovery, medicinal chemistry, and biological research. In drug discovery, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been shown to exhibit potent activity against various cancer cell lines, making it a potential candidate for cancer treatment. In medicinal chemistry, this compound X has been used as a lead this compound for the development of new drugs that target specific biological pathways. In biological research, this compound X has been used as a tool to study the mechanism of action of various cellular processes.
Propiedades
Fórmula molecular |
C27H31N3O3S |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
2-[2,5-dioxo-1-(4-pentoxyphenyl)pyrrolidin-3-yl]sulfanyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H31N3O3S/c1-2-3-8-15-33-22-13-11-21(12-14-22)30-25(31)17-24(27(30)32)34-26-20(18-28)16-19-9-6-4-5-7-10-23(19)29-26/h11-14,16,24H,2-10,15,17H2,1H3 |
Clave InChI |
UQZCUCZNTJCTPY-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(CCCCCC4)C=C3C#N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=C4CCCCCCC4=N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




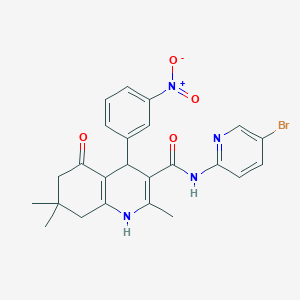
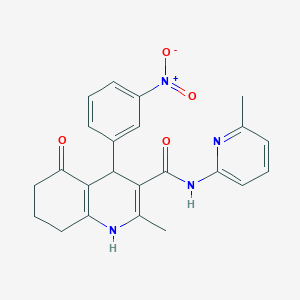
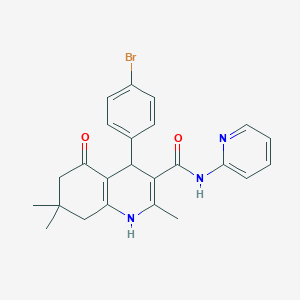
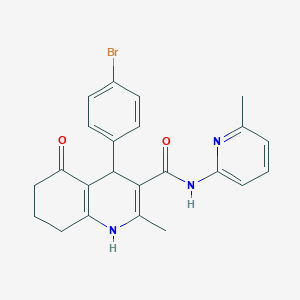
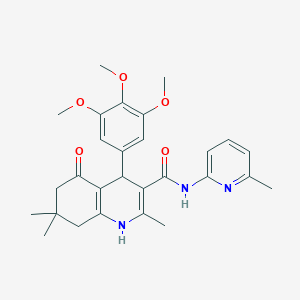
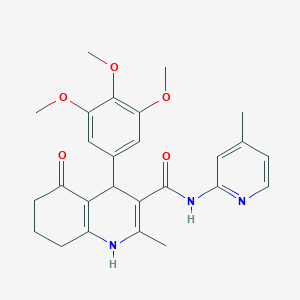

![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)

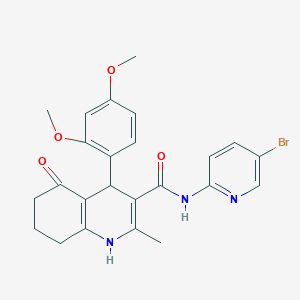

![N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304196.png)
